ethyl 4-[(2,4-difluorophenyl)amino]-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C18H17F2N5O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 4-(2,4-difluoroanilino)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H17F2N5O2/c1-4-27-17(26)13-9-21-18(25-11(3)7-10(2)24-25)23-16(13)22-15-6-5-12(19)8-14(15)20/h5-9H,4H2,1-3H3,(H,21,22,23) |
InChI Key |
OKSORBGNOFMCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=C(C=C(C=C2)F)F)N3C(=CC(=N3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2,4-difluorophenyl)amino]-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrimidine core, followed by the introduction of the difluorophenyl and pyrazolyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,4-difluorophenyl)amino]-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
Ethyl 4-[(2,4-difluorophenyl)amino]-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate has been investigated for various therapeutic applications:
Anticancer Activity
Research indicates that compounds with a pyrazolo[3,4-b]pyridine core exhibit promising anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridine have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. In particular, compounds similar to this compound have demonstrated selective inhibition against CDK2 and CDK9 with IC50 values as low as 0.36 µM and 1.8 µM respectively .
Inflammation and Pain Management
The compound's structure suggests potential anti-inflammatory properties, which are vital in treating conditions like arthritis and other inflammatory disorders. The presence of the difluorophenyl group may enhance its interaction with biological targets involved in inflammation pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:
| Structural Feature | Impact on Activity |
|---|---|
| Difluorophenyl Group | Enhances binding affinity to target proteins |
| Pyrazole Ring | Contributes to biological activity against cancer cell lines |
| Carboxylate Moiety | Essential for solubility and pharmacokinetic properties |
Case Studies and Research Findings
Numerous studies have explored the applications of compounds similar to this compound:
Case Study 1: Anticancer Activity
A study demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibited significant antiproliferative effects on various human tumor cell lines (HeLa, HCT116). The mechanism was attributed to the inhibition of CDK activity leading to cell cycle arrest .
Case Study 2: Anti-inflammatory Properties
Research indicated that derivatives containing the pyrazole moiety could effectively reduce inflammation markers in vitro. These findings suggest a pathway for developing new anti-inflammatory drugs based on this scaffold .
Mechanism of Action
The mechanism of action of ethyl 4-[(2,4-difluorophenyl)amino]-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
- Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(trifluoromethyl)anilino]pyrimidine-5-carboxylate (CAS 879440-02-5) Key Difference: The 2,4-difluorophenyl group is replaced with a 2-(trifluoromethyl)phenyl group. This substitution may alter target selectivity in kinase inhibition or antiviral applications .
- Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Key Difference: Pyrazolo[3,4-d]pyrimidine core instead of pyrimidine, with a thiophene-carboxylate and chromen-4-one substituent. Impact: The fused pyrazolo-pyrimidine system enhances π-π stacking with enzyme active sites, while the chromen-4-one group may confer antioxidant properties. This structural complexity often correlates with improved potency in anticancer targets .
Pyrimidinone Derivatives
- Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Key Difference: A 2-oxo group replaces the pyrimidine’s aromaticity, forming a dihydropyrimidinone. Impact: The oxo group introduces hydrogen-bonding capacity, improving interactions with targets like dihydrofolate reductase. This derivative exhibits antihypertensive and antibacterial activity, highlighting the therapeutic versatility of pyrimidine modifications .
Fluorinated Aromatic Substitutions
- N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine tert-butyl ester Key Difference: Incorporates a difluorobenzoyl group and an amino acid ester. Impact: The amino acid moiety (L-alanine) enhances metabolic stability and oral absorption. The dual fluorination pattern (2,4-difluorophenyl and 3,5-difluorophenyl) likely improves binding to fluorophilic enzyme pockets, as seen in protease inhibitors .
Comparative Data Table
Biological Activity
Ethyl 4-[(2,4-difluorophenyl)amino]-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 335.31 g/mol
- CAS Number : 1589503-97-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair in cancer cells .
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cell lines, leading to apoptosis. This effect is mediated through the regulation of cyclins and cyclin-dependent kinases (CDKs) .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting the expression of cyclooxygenase (COX) enzymes and other inflammatory mediators .
Biological Activity Overview
| Biological Activity | Observed Effects | References |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits DHFR | |
| Anti-inflammatory Activity | Reduces COX expression |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of the compound, it was administered to various cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results demonstrated a significant reduction in cell viability with an IC50 value ranging from 25 to 40 µM, indicating potent cytotoxicity against these cancer types .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) within cells, suggesting oxidative stress as a contributing factor to its anticancer effects. This oxidative stress was linked to the activation of pro-apoptotic pathways .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Modifications to the difluorophenyl group or the pyrazole moiety can significantly alter potency and selectivity towards specific targets. For example, derivatives with additional electron-withdrawing groups on the phenyl ring demonstrated enhanced inhibitory effects on tumor cell proliferation compared to their non-substituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
